molecular formula C6H8F3NO3 B12848463 (S)-2-acetamido-4,4,4-trifluorobutanoic acid

(S)-2-acetamido-4,4,4-trifluorobutanoic acid

Cat. No.: B12848463
M. Wt: 199.13 g/mol
InChI Key: BCCRZHTXNJUSFS-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-acetamido-4,4,4-trifluorobutanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an acetamido group and three fluorine atoms attached to the butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-acetamido-4,4,4-trifluorobutanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4,4,4-trifluorobutanal.

    Formation of the Acetamido Group: The acetamido group is introduced through a reaction with acetic anhydride in the presence of a base, such as pyridine.

    Formation of the Amino Acid Backbone: The amino acid backbone is formed through a series of reactions, including the addition of ammonia or an amine to the intermediate compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and efficiency while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-acetamido-4,4,4-trifluorobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the acetamido group to an amine group.

    Substitution: The trifluoromethyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include oxo derivatives, amines, and substituted trifluoromethyl compounds.

Scientific Research Applications

(S)-2-acetamido-4,4,4-trifluorobutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of (S)-2-acetamido-4,4,4-trifluorobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modifying the enzyme structure. Additionally, it can interact with cellular pathways involved in signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-acetamido-3,3,3-trifluoropropanoic acid: Similar structure but with one less carbon atom in the backbone.

    (S)-2-acetamido-4,4,4-trifluoropentanoic acid: Similar structure but with one more carbon atom in the backbone.

    (S)-2-acetamido-4,4,4-trifluorobutanoic acid derivatives: Compounds with modifications to the acetamido or trifluoromethyl groups.

Uniqueness

This compound is unique due to its specific combination of functional groups and fluorine atoms, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H8F3NO3

Molecular Weight

199.13 g/mol

IUPAC Name

(2S)-2-acetamido-4,4,4-trifluorobutanoic acid

InChI

InChI=1S/C6H8F3NO3/c1-3(11)10-4(5(12)13)2-6(7,8)9/h4H,2H2,1H3,(H,10,11)(H,12,13)/t4-/m0/s1

InChI Key

BCCRZHTXNJUSFS-BYPYZUCNSA-N

Isomeric SMILES

CC(=O)N[C@@H](CC(F)(F)F)C(=O)O

Canonical SMILES

CC(=O)NC(CC(F)(F)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.